molecular formula C9H10N2O2 B2387288 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid CAS No. 1083216-72-1

5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid

カタログ番号 B2387288
CAS番号: 1083216-72-1
分子量: 178.191
InChIキー: PDRWMGAYENUEFR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid can be achieved through the reaction of α-aminoamidines with bis-benzylidene cyclohexanones . This reaction occurs under mild conditions and is characterized by excellent yields . The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2-tert-butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .


Molecular Structure Analysis

The molecular structure of 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid consists of a tetrahydroquinazoline ring attached to a carboxylic acid group. The tetrahydroquinazoline ring is a heterocyclic compound containing four nitrogen atoms and two carbon atoms.


Chemical Reactions Analysis

In the synthesis of 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid, α-aminoamidines react with bis-benzylidene cyclohexanones to form a new series of 5,6,7,8-tetrahydroquinazolines . The reaction occurs under mild conditions and yields excellent results .

科学的研究の応用

Synthesis of Novel Derivatives

5,6,7,8-Tetrahydroquinazoline derivatives are a focus of active research due to their potential applications in various fields. A study by Snizhko et al. (2022) details the synthesis of novel derivatives of 5,6,7,8-tetrahydroquinazoline using α-aminoamidines, highlighting their potential as antitubercular agents against multidrug-resistant strains of Mycobacterial tuberculosis. This synthesis process offers easier workup and excellent yields, providing an avenue for further functionalization of these compounds for medical applications (Snizhko, Kyrychenko, & Gladkov, 2022).

Potential in Pharmaceutical Development

Tonkikh et al. (2000) synthesized 2-substituted 5-oxo-5,6,7,8-tetrahydroquinazolines, which have potential applications in the development of pharmaceuticals. This research contributes to the understanding of the chemical behavior of these compounds and their possible utility in drug development (Tonkikh, Strakov, & Petrova, 2000).

Molecular and Crystal Structures Analysis

The study of the molecular and crystal structures of derivatives of 5,6,7,8-tetrahydroquinazoline is crucial for understanding their chemical properties and potential applications. Rudenko et al. (2013) focused on the structural analysis of methyl 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, providing insights into their molecular configuration, which is essential for pharmaceutical applications (Rudenko, Artemova, Slepukhin, Karmanov, & Shurov, 2013).

Antibacterial and Antioxidant Activity

The exploration of antibacterial and antioxidant activities of 5,6,7,8-tetrahydroquinazoline derivatives is an important area of research. Obafemi et al. (2018) synthesized a new tetrahydroquinazoline-2-carboxylic acid and evaluated its antimicrobial activity against several bacterial strains and antioxidant activity. This research highlights the potential of these compounds in developing new antibacterial and antioxidant agents (Obafemi, Fadare, Jasinski, Millikan, Obuotor, Iwalewa, Famuyiwa, Sanusi, Yilmaz, & Ceylan, 2018).

将来の方向性

The future directions for the research and development of 5,6,7,8-Tetrahydroquinazoline-4-carboxylic acid could include further exploration of its biological activities. Molecular docking studies indicate that the synthesized compounds reveal high binding affinity toward some essential enzymes of Mycobacterial tuberculosis, such as dihydrofolate reductase (DHFR), pantothenate kinase (Mt PanK), and FAD-containing oxidoreductase DprE1 (Mt DprE1), so they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus . Additionally, the high inhibition activity of the synthesized compounds was also predicted against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes .

特性

IUPAC Name

5,6,7,8-tetrahydroquinazoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13)8-6-3-1-2-4-7(6)10-5-11-8/h5H,1-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRWMGAYENUEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。